molecular formula C13H28 B094745 4,7-Dimethylundecane CAS No. 17301-32-5

4,7-Dimethylundecane

Cat. No. B094745
CAS RN: 17301-32-5
M. Wt: 184.36 g/mol
InChI Key: IEVWHTVOIZEXCC-UHFFFAOYSA-N
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Description

4,7-Dimethylundecane is a hydrocarbon with the chemical formula C13H28. It is commonly used in scientific research as a reference compound for gas chromatography-mass spectrometry analysis due to its unique properties.

Scientific Research Applications

Odor Emission from Dishwashers

A study investigated the emission of unwanted odors in dishwashers, specifically identifying 4,7-dimethylundecane as one of the compounds released from plastic materials used in these appliances. This compound contributes to the undesirable odors in dishwashers, which can impact consumer preferences (Ekinci, 2021).

Crystal Engineering Studies

4,7-Dimethylpentacyclo[6.3.0.02,6.03,10.05,9] undecane-4,7-diol, a derivative of 4,7-dimethylundecane, has been studied for its structural properties. This compound forms various lattice types and is a part of crystal engineering studies to predict new inclusion hosts (Bishop et al., 1993).

Helical Tubuland Diol Host

Research on the complexation of ethanol by a helical tubuland diol host, derived from 4,7-dimethylundecane, showed that it forms cocrystalline complexes with ethanol. These complexes are important for understanding molecular interactions and potential applications in molecular encapsulation (Ahn et al., 1999).

Antibacterial Activity

Methyl-4,8-dimethylundecanate, a compound related to 4,7-dimethylundecane, was isolated from the marine actinobacterium Streptomyces albogriseolus ECR64 and showed antibacterial activity. This discovery highlights the potential of derivatives of 4,7-dimethylundecane in developing new antibacterial agents (Thirumurugan et al., 2018).

properties

CAS RN

17301-32-5

Product Name

4,7-Dimethylundecane

Molecular Formula

C13H28

Molecular Weight

184.36 g/mol

IUPAC Name

4,7-dimethylundecane

InChI

InChI=1S/C13H28/c1-5-7-9-13(4)11-10-12(3)8-6-2/h12-13H,5-11H2,1-4H3

InChI Key

IEVWHTVOIZEXCC-UHFFFAOYSA-N

SMILES

CCCCC(C)CCC(C)CCC

Canonical SMILES

CCCCC(C)CCC(C)CCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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